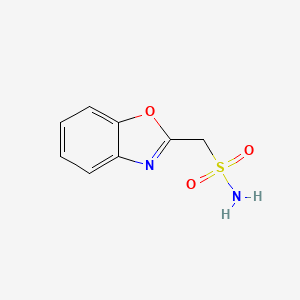
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate is an organic compound that features a naphthalene ring substituted with a methoxy group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate can be synthesized through a multi-step process starting from 2-bromo-6-methoxynaphthalene. The general procedure involves the following steps :
Bromination: 2-bromo-6-methoxynaphthalene is prepared by brominating 6-methoxynaphthalene.
Coupling Reaction: The brominated compound undergoes a coupling reaction with ethyl acetoacetate in the presence of a base to form the desired product.
Purification: The product is purified through recrystallization to obtain a white solid with a yield of approximately 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate can be compared with other similar compounds, such as:
2-(6-methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal activities.
(6-methoxy-2-naphthyl)propanamide derivatives: Evaluated for their potential antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxy-substituted naphthalene ring and ethyl ester functional group make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
73022-39-6 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
ethyl 3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C17H18O3/c1-4-20-17(18)9-12(2)13-5-6-15-11-16(19-3)8-7-14(15)10-13/h5-11H,4H2,1-3H3 |
Clé InChI |
ULDMALGJCFWTGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)

![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)






